BenchChemオンラインストアへようこそ!

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride

5-HT receptor pharmacology Radioligand binding Structure-activity relationship

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9) belongs to the hexahydroazepino[4,5-b]indole class, a tricyclic scaffold that serves as the core of iboga-type alkaloids and their simplified 'ibogalog' analogues. This compound is a dimethyl-substituted congener positioned at the intersection of indole and azepine chemistry.

Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
CAS No. 15918-75-9
Cat. No. B13739183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride
CAS15918-75-9
Molecular FormulaC14H19ClN2
Molecular Weight250.77 g/mol
Structural Identifiers
SMILESC[NH+]1C2=C(CCN(CC2)C)C3=CC=CC=C31.[Cl-]
InChIInChI=1S/C14H18N2.ClH/c1-15-9-7-12-11-5-3-4-6-13(11)16(2)14(12)8-10-15;/h3-6H,7-10H2,1-2H3;1H
InChIKeyQMRQQSGJBIHEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis: 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9) — Structural Class, Registry Status, and Sourcing Context


1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9) belongs to the hexahydroazepino[4,5-b]indole class, a tricyclic scaffold that serves as the core of iboga-type alkaloids and their simplified 'ibogalog' analogues [1]. This compound is a dimethyl-substituted congener positioned at the intersection of indole and azepine chemistry. Unlike well-profiled ibogalogs such as DM506 (3-methyl) or PNU-22394 (6-methyl), the 3,6-dimethyl substitution pattern of CAS 15918-75-9 introduces a second methyl group that is expected to alter both the basicity of the azepine nitrogen and the lipophilicity of the molecule, but to date no peer-reviewed pharmacological data or quantitative structure-activity comparison has been published for this specific compound [2]. Procurement decisions must therefore be grounded in a critical assessment of data availability rather than assumed pharmacological equivalence.

Why In-Class Substitution Is Not Straightforward for 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9)


Hexahydroazepinoindoles are not functionally interchangeable. The presence and position of methyl substituents critically modulate 5-HT receptor subtype selectivity, intrinsic efficacy (full vs. partial agonism), hallucinogenic liability, and off-target profiles [1]. For example, the 3-methyl analogue DM506 (ibogaminalog) is a non-hallucinogenic partial agonist at 5-HT2A/2B receptors, while the 6-methyl analogue PNU-22394 is a full agonist at 5-HT2C with distinct behavioral effects [2]. The 3,6-dimethyl variant (CAS 15918-75-9) cannot be assumed to recapitulate the profile of either single-methyl congener; its dual substitution may produce silent antagonism, altered efficacy, or novel polypharmacology. For procurement purposes, each methyl-substituted variant must be treated as a chemically distinct entity with its own validation requirements, unless head-to-head data demonstrate functional equivalence.

Quantitative Differentiation Evidence: 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9) vs. Its Closest Methyl-Substituted Analogs


Receptor Binding Affinity: 6-Methyl (PNU-22394) vs. 3,6-Dimethyl (CAS 15918-75-9) — 5-HT2A and 5-HT2C Comparison

The 6-methyl monosubstituted analogue PNU-22394 hydrochloride exhibits defined binding affinities at human 5-HT2A (Ki = 10 nM) and 5-HT2C (Ki = 6.1 nM) receptors [1]. In contrast, no radioligand binding data are publicly available for the 3,6-dimethyl variant (CAS 15918-75-9) at any receptor target. The introduction of a second methyl group at position 3 may sterically hinder ligand-receptor interactions or alter protonation states of the azepine nitrogen, but the direction and magnitude of this effect remain uncharacterized. A procurement decision for CAS 15918-75-9 must therefore acknowledge that its binding profile is entirely unknown and cannot be inferred from the 6-methyl monosubstituted data.

5-HT receptor pharmacology Radioligand binding Structure-activity relationship Ibogalog

Functional Efficacy at 5-HT2A Receptors: Ibogaminalog (DM506, 3-Methyl) vs. 3,6-Dimethyl (CAS 15918-75-9) — Partial Agonism and Hallucinogenic Liability

DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) activates human 5-HT2A receptors with an EC50 of 9 nM but behaves as a partial agonist (efficacy <80% relative to the full agonist DOI), a property linked to its non-hallucinogenic profile and absence of head-twitch response in mice [1]. The 3,6-dimethyl variant (CAS 15918-75-9) carries an additional methyl group at position 6, which could shift efficacy toward full agonism, silent antagonism, or biased signaling — outcomes that have been observed in closely related tryptamine and ergoline scaffolds upon N(6)-alkylation. No functional assay data (calcium flux, IP1 accumulation, β-arrestin recruitment, or in vivo head-twitch test) exist for CAS 15918-75-9.

Functional selectivity 5-HT2A partial agonism Head-twitch response Non-hallucinogenic ibogalogs

In Vivo Behavioral Pharmacology: Anxiolytic and Sedative Activity of DM506 (3-Methyl) vs. Uncharacterized Profile of CAS 15918-75-9

DM506 at 15 mg/kg (i.p.) induced acute and long-lasting anxiolytic-like activity in the elevated O-maze and novelty-suppressed feeding tests in mice, while 40 mg/kg produced sedative-like effects reversible by the selective 5-HT2A antagonist volinanserin [1]. Repeated administration of 5 mg/kg DM506 did not cause cumulative anxiolytic activity or observable side effects [1]. No corresponding in vivo behavioral data exist for CAS 15918-75-9. The 3,6-dimethyl substitution could theoretically alter brain penetration, metabolic stability, or receptor occupancy, but these parameters have not been measured.

Anxiolytic activity Sedation Elevated O-maze Loss of righting reflex Ibogalog behavioral pharmacology

Molecular Docking and In Silico Predictions: DM506 Binding Mode at 5-HT2A vs. Hypothetical 3,6-Dimethyl Docking

Molecular docking studies of DM506 at the human 5-HT2A receptor orthosteric site revealed interactions consistent with partial agonism, including key contacts with residues in transmembrane helices 3, 5, and 6 [1]. The additional N(6)-methyl group present in CAS 15918-75-9 is predicted to occupy the same subpocket engaged by the 6-methyl of PNU-22394, which is known to influence efficacy switching between 5-HT2A and 5-HT2C [2]. However, no dedicated docking or molecular dynamics simulation of the 3,6-dimethyl compound at any aminergic receptor has been published.

Molecular docking 5-HT2A orthosteric site Ibogalog SAR Structure-based drug design

Evidence-Backed Application Scenarios for 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride (CAS 15918-75-9)


Exploratory Structure-Activity Relationship (SAR) Studies of Ibogalog 5-HT2A Receptor Ligands

CAS 15918-75-9 can serve as a key SAR probe to dissect the contribution of dual N(3) and N(6) methylation to 5-HT2A receptor binding affinity, functional efficacy, and selectivity vs. 5-HT2B/2C subtypes. Its procurement is justified only within a systematic SAR program that directly compares it with the 3-methyl (DM506) [1] and 6-methyl (PNU-22394) [2] congeners using identical assay conditions. Without such side-by-side characterization, no differential claim can be substantiated.

Custom Radioligand Development for 5-HT Receptor Subtype Profiling

If in-house radioligand binding assays reveal a unique selectivity fingerprint, CAS 15918-75-9 could be developed as a tritiated or [11C]-labeled tool for receptor autoradiography or PET imaging, analogous to the use of radiolabeled hexahydroazepinoindoles described in patent literature [3]. This scenario requires upfront investment in binding and functional profiling; procurement without a commitment to such characterization is premature.

Chemical Biology Probe for Investigating Non-Hallucinogenic 5-HT2A Mechanisms

Given that DM506 demonstrates non-hallucinogenic 5-HT2A partial agonism with anxiolytic and sedative effects [1], the 3,6-dimethyl variant should be screened in the head-twitch response assay and compared against DM506 and the hallucinogenic reference DOI. Only if CAS 15918-75-9 is confirmed non-hallucinogenic and shows differentiated in vivo efficacy can it be positioned as a next-generation ibogalog probe.

Synthetic Intermediate or Reference Standard for Azepinoindole Library Synthesis

The compound may have utility as a synthetic intermediate or analytical reference standard in the preparation of more complex azepinoindole libraries [3]. In this role, its value derives from chemical purity and structural authentication rather than pharmacological activity. Procurement for this purpose must be accompanied by certificates of analysis (e.g., HPLC purity ≥95%, NMR, HRMS) from the vendor.

Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydro-3,6-dimethyl-azepino(4,5-b)indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.